N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that features a xanthene core, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where 5-methylthiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the intermediate compound.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted by nucleophiles under basic conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide: shares structural similarities with other xanthene derivatives and thiophene-containing compounds such as:
Uniqueness
Structural Uniqueness: The combination of a xanthene core with a thiophene ring and a carboxamide group is unique, providing distinct electronic and steric properties.
Functional Uniqueness:
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide (CAS Number: 1797337-48-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C22H21NO3S, with a molecular weight of 379.5 g/mol. The compound features a xanthene core, which is known for its diverse biological activities, including anticancer properties.
Property | Value |
---|---|
Molecular Formula | C22H21NO3S |
Molecular Weight | 379.5 g/mol |
CAS Number | 1797337-48-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of xanthene derivatives, including this compound. Xanthones, the parent structure of this compound, have been shown to exhibit significant cytotoxicity against various cancer cell lines through several mechanisms:
- Caspase Activation : Compounds like xanthones induce apoptosis in cancer cells by activating caspases, which are crucial for the execution phase of cell apoptosis .
- DNA Interaction : The ability to intercalate with DNA can lead to inhibition of replication and transcription processes, contributing to their anticancer effects .
- Enzyme Inhibition : Xanthone derivatives can inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases .
Other Biological Activities
In addition to anticancer activity, preliminary studies suggest potential activities including:
- Antimicrobial Activity : Xanthene derivatives have been reported to possess antimicrobial properties against various pathogens.
- Antioxidant Effects : The compound may exhibit antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound showed significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated a potent effect compared to standard chemotherapeutics .
- Mechanistic Insights : Research indicates that the compound's efficacy may be linked to its ability to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
- Comparative Analysis : In comparative studies with other xanthone derivatives, this compound exhibited superior activity against specific cancer cell lines, highlighting its potential as a lead compound for further development .
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-14-11-12-20(27-14)19(25-2)13-23-22(24)21-15-7-3-5-9-17(15)26-18-10-6-4-8-16(18)21/h3-12,19,21H,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFCGDXUKODPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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